REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)[C:7]=1[NH2:21])=O)C.[NH4+:22].[OH-]>CO.C1COCC1>[NH2:21][C:7]1[C:8]([C:11]2[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][CH:12]=2)=[N:9][O:10][C:6]=1[C:4]([NH2:22])=[O:3] |f:1.2|
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Name
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4-amino-3-(4-methanesulfonyl-phenyl)-isoxazole-5-carboxylic acid ethyl ester
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=C(C(=NO1)C1=CC=C(C=C1)S(=O)(=O)C)N
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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[NH4+].[OH-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 24 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
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Type
|
WASH
|
Details
|
washed with H2O (100 mL)
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Type
|
CUSTOM
|
Details
|
The compound was dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NOC1C(=O)N)C1=CC=C(C=C1)S(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |